molecular formula C15H8Cl3N3OS B2947153 2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-60-0

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2947153
CAS RN: 392241-60-0
M. Wt: 384.66
InChI Key: KUOJJNPIPJYNFQ-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of dichlorobenzamide . Dichlorobenzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Synthesis Techniques

Research into the synthesis of 1,3,4-thiadiazole derivatives has developed various methods for preparing these compounds efficiently. For instance, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared through the reaction of thioamides with electrophilic reagents, showcasing a method for producing thiadiazole derivatives in high yields (Takikawa et al., 1985).

Anticancer Properties

Significant research has been conducted on the anticancer properties of thiadiazole benzamide derivatives. Microwave-assisted synthesis of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising anticancer activity against several human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Tiwari et al., 2017).

Antimicrobial and Antiviral Activities

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the application of thiadiazole derivatives in combating microbial infections. These compounds have shown moderate activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah et al., 2014). Additionally, the synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides for their antiviral activities further underscore the biomedical significance of thiadiazole derivatives (Chen et al., 2010).

Nematicidal Activity

The design and synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown to possess good nematicidal activity against Bursaphelenchus xylophilus. This highlights another aspect of the potential application of thiadiazole derivatives in agriculture for the management of pests (Liu et al., 2022).

properties

IUPAC Name

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3OS/c16-8-5-6-12(18)10(7-8)13(22)19-15-21-20-14(23-15)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOJJNPIPJYNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

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